Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
CAS No.: 301221-56-7
Cat. No.: VC3810187
Molecular Formula: C12H22N2O5
Molecular Weight: 274.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301221-56-7 |
|---|---|
| Molecular Formula | C12H22N2O5 |
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O5/c1-12(2,3)19-11(16)13-6-4-9(5-7-13)10(15)8-14(17)18/h9-10,15H,4-8H2,1-3H3 |
| Standard InChI Key | UVHHOQRLAPSWNR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(C[N+](=O)[O-])O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(C[N+](=O)[O-])O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate, reflects its structural complexity:
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Piperidine backbone: A six-membered saturated ring with one nitrogen atom.
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tert-Butyl carbamate: A protective group at the 1-position, enhancing stability during synthetic modifications.
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1-Hydroxy-2-nitroethyl substituent: A nitroalkanol side chain at the 4-position, contributing to reactivity and potential pharmacological activity .
Molecular Formula: C₁₂H₂₂N₂O₅
Molecular Weight: 274.31 g/mol .
Synthesis and Reaction Pathways
General Synthesis Strategy
The synthesis typically involves multi-step reactions, including:
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Piperidine functionalization: Introduction of the nitroethyl alcohol group via nucleophilic substitution or condensation.
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Carbamate protection: Installation of the tert-butyloxycarbonyl (Boc) group to stabilize the amine during subsequent reactions .
Example Protocol (Hypothetical Pathway):
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Nitroethylation: Reacting 4-piperidone with nitromethane in the presence of a base to form 4-(2-nitroethyl)piperidine.
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Hydroxylation: Selective oxidation or reduction to introduce the hydroxyl group.
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Boc Protection: Treatment with di-tert-butyl dicarbonate under anhydrous conditions .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitroethylation | Nitromethane, KOtBu, THF, 0°C → RT | ~60% | |
| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂ | ~85% |
Physicochemical Properties
Spectral Data
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¹H NMR (CDCl₃): Key signals include δ 1.46 (s, 9H, Boc CH₃), δ 4.20–4.27 (m, 1H, piperidine CH), and δ 5.05–5.15 (m, 2H, NO₂CH₂) .
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MS (ESI): m/z 275.2 [M+H]⁺, consistent with the molecular formula.
Thermodynamic and Solubility Data
| Property | Value | Reference |
|---|---|---|
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 383.2 ± 12.0°C | |
| LogP (Predicted) | 1.48 | |
| Solubility | 5.43 mg/mL in water |
Applications in Pharmaceutical Research
Intermediate for Drug Discovery
The nitro group serves as a precursor for amine functionalities via reduction, enabling the synthesis of bioactive molecules. For example:
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Anticancer agents: Nitro-to-amine conversion facilitates the development of kinase inhibitors .
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Antibiotics: Structural analogs have shown activity against Gram-positive bacteria .
Case Study: Analogous Compounds
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VK-5211 (Ligandrol): A selective androgen receptor modulator (SARM) sharing structural motifs with nitroethyl piperidines .
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Chloramphenicol derivatives: Highlighting the role of nitro groups in antimicrobial activity .
Future Directions
Synthetic Optimization
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Catalytic asymmetric synthesis: Enantioselective routes to access chiral intermediates .
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Green chemistry approaches: Solvent-free or microwave-assisted reactions to improve yields .
Biological Screening
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